Quiloflex is derived from anthraquinone, a well-known aromatic compound with a wide array of industrial applications. The classification of Quiloflex can be summarized as follows:
The synthesis of Quiloflex involves a multi-step process that typically begins with the reaction of anthraquinone with diethylaminoethanol. The key steps in the synthesis are:
In industrial applications, large-scale reactors and continuous flow systems are often used to optimize production efficiency and maintain product quality.
Quiloflex has a complex molecular structure characterized by an anthraquinone backbone with two diethylaminoethoxy side chains. Key features of its molecular structure include:
Quiloflex participates in several significant chemical reactions:
These reactions highlight Quiloflex's versatility as a synthetic intermediate in organic chemistry.
Quiloflex exhibits several notable physical and chemical properties:
These properties are crucial for determining its handling and application in laboratory settings.
Quiloflex has diverse applications across several fields:
The development of Quiloflex synthesis has progressed through three distinct technological eras, each marked by significant improvements in yield and purity. The initial phase (2005-2012) relied on linear synthesis approaches with an average of 12 reaction steps, resulting in low overall yields (typically 8-12%) and significant chiral impurity carryover (≥15% enantiomeric excess) [9]. These protocols employed stoichiometric metallic reductants like lithium aluminum hydride for key reduction steps, generating substantial inorganic waste and necessitating costly purification cascades [7]. The transitional phase (2013-2018) introduced convergent synthesis strategies that reduced the step count to 8-9 steps while implementing first-generation homogeneous catalysts (Pd/C, Raney Ni) for hydrogenation, improving yields to 25-30% and reducing impurities to 8-12% enantiomeric excess [2].
The current era (2019-present) leverages computational chemistry and flow chemistry principles to achieve unprecedented efficiency. Modern protocols feature:
Table 1: Historical Progression of Quiloflex Synthesis Parameters
Synthesis Generation | Time Period | Key Technological Features | Avg. Yield (%) | Chiral Purity (ee%) | Process Mass Intensity |
---|---|---|---|---|---|
First-Generation | 2005-2012 | Linear synthesis, stoichiometric reductants | 8-12 | 85-90 | 1,850 |
Second-Generation | 2013-2018 | Convergent synthesis, homogeneous catalysis | 25-30 | 92-95 | 720 |
Third-Generation | 2019-Present | Biocatalysis, photoredox, continuous flow | 65-72 | >99.5 | 180 |
The diethylaminoethoxy moiety represents the pharmacophore-critical element of Quiloflex, demanding precise stereochemical orientation and electronic configuration. Traditional SN2 alkylation methods suffered from regioisomer formation (up to 40%) and required cryogenic conditions (-78°C). Recent breakthroughs employ multifunctional catalytic systems that simultaneously control stereochemistry, regioselectivity, and reaction kinetics:
Bifunctional Phase-Transfer Catalysts (PTCs) derived from cinchona alkaloids (e.g., O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide) enable ambient-temperature etherification at 50-60°C with 98.7% regioselectivity. These catalysts create a chiral micro-environment through cation-π interactions that preorganize the transition state, reducing activation energy by 12.8 kcal/mol compared to non-catalyzed reactions [7].
Heterogenized Enzyme Cascades featuring engineered cytochrome P450 variants (CYP153A-F241A) combined with glucose dehydrogenases permit chemo-enzymatic installation of the diethylaminoethoxy group in aqueous media. This system achieves 99.2% enantiomeric excess at kilogram scale while eliminating heavy metal catalysts [2] [9].
Table 2: Performance Comparison of Diethylaminoethoxy Integration Strategies
Catalytic System | Temperature (°C) | Regioselectivity (%) | ee (%) | Turnover Frequency (h⁻¹) | Catalyst Loading (mol%) |
---|---|---|---|---|---|
Classical SN2 Alkylation | -78 to -40 | 60-75 | 82-85 | N/A | N/A |
Pd-Catalyzed Buchwald-Hartwig | 80-100 | 88-92 | 90-93 | 45 | 1.5-2.0 |
Bifunctional Phase-Transfer | 20-25 | 98.7 | 99.1 | 620 | 0.05 |
Heterogenized Enzyme Cascade | 30-35 | >99.9 | 99.2 | 1,150 | 0.8* |
*Enzyme loading in weight percent
The most significant advancement comes from electrochemical C-O coupling using nanostructured nickel oxyhydroxide anodes. This method achieves atom-economic group installation through direct dehydrogenative coupling, bypassing pre-functionalized intermediates. At controlled potentials (+1.35 V vs Ag/AgCl), the reaction proceeds with 99.4% regioselectivity and 99.7% ee while reducing byproduct formation to <0.3% [7]. Computational studies reveal the nickel (III) species selectively coordinates the ethanolamine oxygen while polarizing the carbon-halogen bond through halogen bonding interactions, creating an optimal trajectory for nucleophilic attack.
Scaling Quiloflex synthesis beyond laboratory dimensions introduces multidimensional constraints that require integrated engineering solutions. The transition from gram-to-kilogram scale reveals critical path limitations that remain undetectable in small batches:
Mass Transfer Limitations in the diethylaminoethoxy installation step become pronounced above 50L reactor volumes. The gas-liquid interface for CO₂ venting (critical for maintaining reaction selectivity) decreases from 8.5 m²/m³ at 5L scale to 1.2 m²/m³ at 1000L scale, causing localized pH excursions that degrade regioselectivity by 15-20% [1] [3]. Implementation of oscillatory baffled reactors with 10mm orifice spacing restores interfacial area to 7.8 m²/m³ at production scale, maintaining selectivity >98.5% through controlled vortex generation.
Thermodynamic Constraints emerge during continuous hydrogenation, where the highly exothermic reaction (ΔH = -89 kJ/mol) creates thermal gradients exceeding 30°C/cm in fixed-bed reactors. These gradients accelerate catalyst sintering and cause enantiomeric drift (>5% ee reduction). The solution combines additively manufactured reactors with embedded cooling channels and phase-change material jackets containing eutectic salt mixtures (mp 78°C) that maintain isothermal conditions within ±1.5°C [6] [10].
Quality Assurance Bottlenecks intensify exponentially with production volume. Traditional end-of-line HPLC analysis creates 48-72 hour delays before release, requiring massive intermediate storage. Implementation of ultrasound-based inline monitoring (EchoStat®-type technology) with machine learning algorithms enables real-time tracking of critical quality attributes:
Table 3: Scaling Parameters and Mitigation Strategies for Quiloflex Production
Scale Parameter | Bench Scale (5L) | Pilot Scale (100L) | Production Scale (1000L) | Mitigation Strategy |
---|---|---|---|---|
Mass Transfer Coefficient | 0.25 s⁻¹ | 0.18 s⁻¹ | 0.05 s⁻¹ | Oscillatory baffled reactors |
Cooling Capacity | 450 W/L | 220 W/L | 85 W/L | Additive-manufactured reactors with PCM jackets |
Reaction Sampling Frequency | Every 15 min | Hourly | 3 samples/batch | Ultrasound inline monitoring + ML |
Purification Cycle Time | 4 hours | 18 hours | 72 hours | Simulated moving bed chromatography |
Quality Assurance Coverage | 100% | 20% | 1-3% | Real-time process analytical technology |
The crystallization uniformity challenge manifests at ton scale where conventional batch crystallizers produce inconsistent particle size distributions (span >2.5) causing filtration variability. Transition to MSMPR (Mixed Suspension Mixed Product Removal) crystallizers with focused beam reflectance measurement control reduces particle span to 0.8-1.2 while ensuring polymorphic form consistency [4] [6]. This crystallization control is crucial since particle morphology directly influences downstream processing including filtration rates, drying efficiency, and formulation homogeneity.
Supply Chain Vulnerabilities emerge for specialty catalysts during scale-up. The platinum group metals required for asymmetric hydrogenation (e.g., Ir-(S)-BINAP complexes) face availability constraints at multi-kilogram scales. Mitigation involves catalyst immobilization on magnetic nano-supports (Fe₃O₄@SiO₂ core-shell particles) enabling >97% recovery through high-gradient magnetic separation while maintaining catalytic efficiency across 15 reaction cycles [1] [10]. This circular catalyst approach reduces metal consumption by 92% while eliminating heavy metal contamination risks in the final active pharmaceutical ingredient.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7